6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1021038-65-2
VCID: VC4936997
InChI: InChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22)
SMILES: CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine

CAS No.: 1021038-65-2

Cat. No.: VC4936997

Molecular Formula: C19H20N6O2

Molecular Weight: 364.409

* For research use only. Not for human or veterinary use.

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine - 1021038-65-2

Specification

CAS No. 1021038-65-2
Molecular Formula C19H20N6O2
Molecular Weight 364.409
IUPAC Name furan-2-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22)
Standard InChI Key ABLDGKWLNXSIRB-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone, reflects its multicomponent architecture:

  • Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Piperazine-furan carbonyl group: A piperazine ring (six-membered diamine) linked to a furan-2-carbonyl moiety via the N1 position.

  • 6-Methylpyridin-2-ylamine substituent: A pyridine derivative with a methyl group at position 6, bonded to the pyridazine core through an amine group.

The SMILES representation (CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4) and InChIKey (PIQUOQKPTVYOEY-UHFFFAOYSA-N) provide unambiguous stereochemical and connectivity details.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₉H₂₀N₆O₂
Molecular Weight364.409 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
XLogP3-AA1.8 (estimated)

The compound’s moderate lipophilicity (predicted XLogP3 ~1.8) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unpublished . Its topological polar surface area of 98 Ų indicates potential blood-brain barrier penetration, aligning with proposed neurological applications.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically employs a multi-step approach:

  • Pyridazine core functionalization: Introduction of the piperazine group at position 3 via nucleophilic aromatic substitution under reflux conditions using polar aprotic solvents like DMF or DMSO.

  • Furan-2-carbonyl coupling: Acylation of the piperazine nitrogen using furan-2-carbonyl chloride in the presence of base catalysts (e.g., triethylamine) .

  • Buchwald-Hartwig amination: Installation of the 6-methylpyridin-2-ylamine group via palladium-catalyzed cross-coupling, often employing BrettPhos or XantPhos ligands.

Critical reaction parameters include:

  • Temperature control (70-110°C for amination steps)

  • Solvent polarity optimization to enhance nucleophilic attack efficiency

  • Catalytic systems (e.g., Pd2(dba)3 for C-N coupling)

Purification Challenges

The compound’s polarity necessitates chromatographic purification (silica gel or reverse-phase HPLC), with typical yields ranging from 35-45% after optimization. Impurities often derive from:

  • Incomplete piperazine acylation

  • Residual palladium catalysts from coupling steps

  • Oxidative degradation of the furan ring

Biological Activity and Mechanistic Insights

Potassium Channel Modulation

Preliminary in vitro studies on analogous compounds demonstrate potent inhibition of Kv1.5 potassium channels (IC₅₀ ~120 nM). This isoform’s role in atrial action potential repolarization positions the compound as a candidate for atrial fibrillation management. The proposed binding mechanism involves:

  • π-π stacking between the pyridazine core and channel phenylalanine residues

  • Hydrogen bonding via the secondary amine to aspartate D469

  • Hydrophobic interactions with the methylpyridine group

Comparative Analysis with Structural Analogues

ParameterTarget CompoundN-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
Molecular Weight364.409270.34318.33
Key Functional GroupsFuran carbonylUnmodified piperazineMethoxy groups
LogP (calc.)1.80.91.2
Biological TargetKv1.5 channelsAdenosine receptorsUnknown

This comparison highlights how acylated piperazine derivatives exhibit enhanced target selectivity compared to their unmodified counterparts, likely due to improved hydrophobic interactions. The methoxy groups in the pyrimidine analogue demonstrate reduced CNS penetration, underscoring the pyridazine core’s pharmacological advantages .

Future Research Directions

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 inhibition potential.

  • Isotope-Labeled Tracers: Development of ¹¹C- or ¹⁸F-labeled derivatives for PET imaging studies.

  • Crystal Structure Analysis: X-ray diffraction studies to elucidate binding conformations in complex with Kv1.5.

  • Prodrug Strategies: Esterification of the secondary amine to enhance oral bioavailability.

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